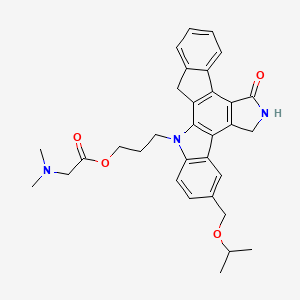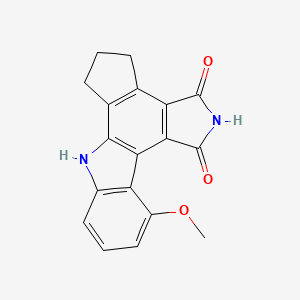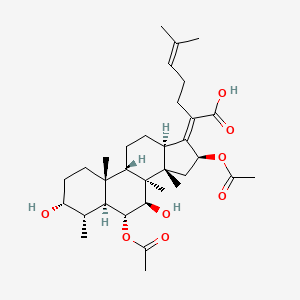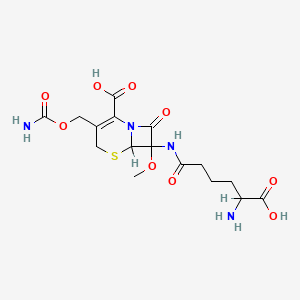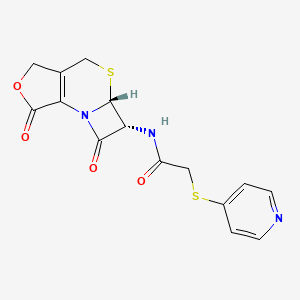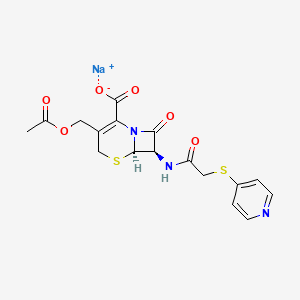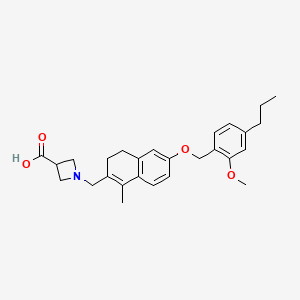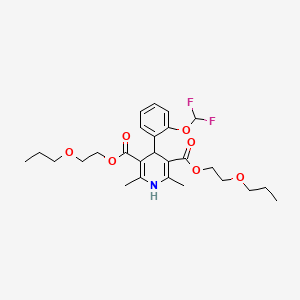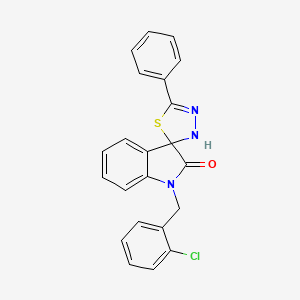
CFM 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung ist bekannt für ihre Fähigkeit, Apoptose zu induzieren und einen G2M-Zellzyklusarrest zu verursachen, was sie zu einer wichtigen Verbindung in der Krebsforschung macht .
Herstellungsmethoden
Die Synthese von CFM 4 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und detaillierte Informationen sind in der öffentlichen Literatur nicht leicht verfügbar. Industrielle Produktionsmethoden für this compound sind ebenfalls nicht weit verbreitet dokumentiert, da es hauptsächlich in Forschungsumgebungen verwendet wird.
Wissenschaftliche Forschungsanwendungen
CFM 4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Modifikationen der funktionellen Gruppen auf die biologische Aktivität zu untersuchen.
Biologie: Untersucht wird seine Rolle bei der Induktion von Apoptose und Zellzyklusarrest in Krebszellen.
Industrie: Wird bei der Entwicklung neuer Krebsbehandlungen und als Werkzeug zum Verständnis der Biologie von Krebszellen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bindung von CARP-1 an APC-2 verhindert, was zur Aktivierung von Apoptose-Signalwegen führt. Diese Verbindung verursacht einen G2M-Zellzyklusarrest und induziert Apoptose mit einem IC50-Bereich von 10-15 Mikromolar. Sie unterdrückt auch das Wachstum von medikamentenresistenten menschlichen Brustkrebszellen, indem sie bestimmte molekulare Signalwege angreift .
Wirkmechanismus
Target of Action
CFM-4, also known as “1-[(2-Chlorophenyl)methyl]-5’-phenyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2-one”, primarily targets CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) . CCAR1 is a key regulator of cell division and apoptosis, and it plays a crucial role in the progression of various diseases, including neoplasms and skin and musculoskeletal diseases .
Mode of Action
CFM-4 acts as a potent small molecular antagonist of CARP-1/APC-2 binding . It prevents CARP-1 from binding with APC-2, which leads to G2M cell cycle arrest and induces apoptosis . The IC50 range of CFM-4 is approximately 10-15 μM .
Biochemical Pathways
CFM-4’s action affects several biochemical pathways. It activates p38/JNKs and inhibits oncogenic cMet and Akt kinases . The inhibition of these oncogenic kinases is crucial as they play a significant role in promoting cell survival, proliferation, and growth .
Result of Action
CFM-4 has been shown to suppress the growth of drug-resistant human breast cancer cells . It induces apoptosis, a form of programmed cell death, which is a desirable outcome in the treatment of cancer . Furthermore, CFM-4 and its novel analog CFM-4.16 attenuate the growth of both parental and TKI-resistant NSCLC cells .
Analyse Chemischer Reaktionen
CFM 4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten haben.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was möglicherweise seine biologische Aktivität verändert.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
CFM 4 ist einzigartig in seiner Fähigkeit, die Bindung von CARP-1 an APC-2 zu verhindern und Apoptose in medikamentenresistenten Krebszellen zu induzieren. Zu ähnlichen Verbindungen gehören:
This compound.16: Ein Analogon von this compound, das synergistische Effekte mit B-Raf-Targeting bei nicht-kleinzelligem Lungenkrebs gezeigt hat.
Andere funktionelle CARP-1-Mimetika: Verbindungen, die die Funktion von CARP-1 nachahmen und Apoptose in Krebszellen induzieren.
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit bei der gezielten Bekämpfung von medikamentenresistenten Krebszellen aus.
Eigenschaften
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADITKBVODKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CFM-4 is a CARP-1 functional mimetic (CFM), meaning it binds to and stimulates the expression of the CARP-1/CCAR1 protein. [] This interaction disrupts the binding of CARP-1 with APC-2, a subunit of the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase. [] This disruption leads to a cascade of downstream effects, including:
- G2/M cell cycle arrest: By interfering with APC/C activity, CFM-4 prevents the cell cycle from progressing from the G2 to the M phase. []
- Apoptosis induction: CFM-4 promotes both intrinsic and extrinsic apoptosis pathways. It upregulates pro-apoptotic proteins like caspase-8, -9, p53, PUMA, Noxa, and death receptors. [, ] It also activates stress-activated protein kinases (SAPKs) like p38 and JNK1/2, contributing to apoptosis. [, ]
- Inhibition of oncogenic signaling: CFM-4 downregulates oncogenes like c-Myc and N-Myc, and inhibits the activation of oncogenic pathways such as cMet and Akt. [, ]
- Modulation of NF-κB signaling: CFM-4 depletes NF-κB signaling inhibitors like ABIN1, IκBα, and IκBβ. []
- Suppression of metastasis: CFM-4 inhibits cancer cell migration, invasion, and colony formation, potentially by impacting proteins like podoplanin and vimentin. [, ]
A: Research suggests that CFM-4 can induce significant cell death in breast cancer cell lines like MCF-7 and E0771. [] While high concentrations of CFM-4 are cytotoxic, lower concentrations appear to enhance the immunogenicity of breast cancer cells. [] This enhanced immunogenicity could potentially boost anti-tumor immune responses, though further research is needed to fully understand these mechanisms.
A: Yes, CFM-4 has shown promise in preclinical in vivo studies. For instance, oral administration of a nano-lipid formulation of CFM-4 (CFM-4 NLF) effectively reduced the weight and volume of xenografted tumors derived from A549 NSCLC and MDA-MB-231 TNBC cells. [] Another study highlighted the superior efficacy of a CFM-4.16 nano-lipid formulation in combination with Sorafenib in inhibiting the growth of xenografted tumors derived from Rociletinib-resistant H1975 NSCLC cells. [] These results warrant further investigation of CFM-4 and its analogs as potential anti-cancer agents.
ANone: The provided research excerpts do not offer specific information regarding established resistance mechanisms to CFM-4. Considering CFM-4 targets CARP-1 and disrupts its interaction with APC/C, potential resistance mechanisms might involve:
ANone: While the provided excerpts don't directly compare CFM-4 to alternative compounds, researchers are actively investigating other therapeutic strategies targeting similar pathways, including:
A: Although limited to pre-clinical studies, the provided research suggests that CFM-4 and its analogs exhibit potent anti-cancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. [, , ] For example, CFM-4 demonstrated higher potency than 5-fluorouracil, a standard chemotherapy drug used for colorectal cancer. [] Additionally, CFM-4.16 exhibited promising activity against chemotherapy-resistant triple-negative breast cancer cells, even surpassing the efficacy of doxorubicin in some instances. [] Furthermore, CFM-4.16 showed synergistic effects when combined with targeted therapies like B-Raf inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)
